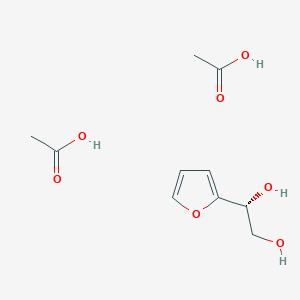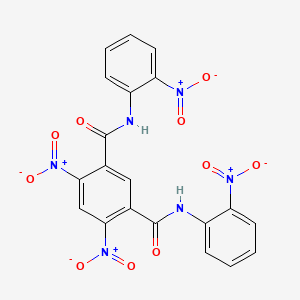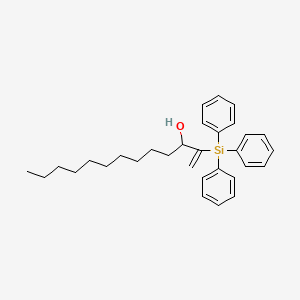![molecular formula C14H12O3 B14634426 2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one CAS No. 54013-48-8](/img/structure/B14634426.png)
2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one can be achieved through a one-pot method. This involves combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one are not well-documented, the principles of green chemistry and efficient synthesis are often applied. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes such as microwave irradiation.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[h]pyrano[2,3-b]quinolines:
Uniqueness
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one stands out due to its specific substitution pattern and the resulting unique biological properties. Its synthesis and reactivity also offer distinct advantages in various research and industrial applications.
Propiedades
Número CAS |
54013-48-8 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
2,9-dimethyl-5H-pyrano[3,2-c]chromen-4-one |
InChI |
InChI=1S/C14H12O3/c1-8-3-4-13-10(5-8)14-11(7-16-13)12(15)6-9(2)17-14/h3-6H,7H2,1-2H3 |
Clave InChI |
ZUEZDYKKTKJBFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCC3=C2OC(=CC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)



![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)


![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)



![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

